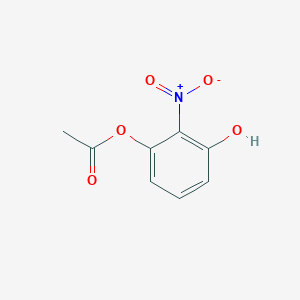

![molecular formula C14H11ClO2 B1332200 2-[2-(3-chlorophenyl)phenyl]acetic Acid CAS No. 669713-84-2](/img/structure/B1332200.png)

2-[2-(3-chlorophenyl)phenyl]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

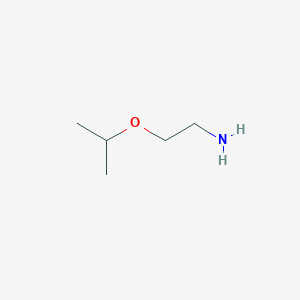

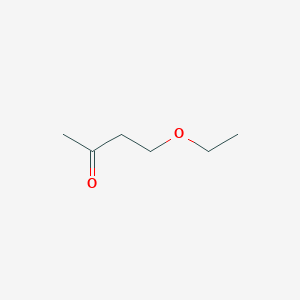

2-[2-(3-chlorophenyl)phenyl]acetic Acid is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis of Global Trends in Herbicide Toxicity Studies

- The scientific community has been actively researching the toxicity and mutagenicity of certain herbicides like 2,4-D. The United States leads in this research area, emphasizing occupational risk, neurotoxicity, and resistance to herbicides. This scientometric review highlights the need for further research on molecular biology, especially gene expression, and assessment of exposure in vertebrates (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment in Pesticide Production

- The pesticide production industry generates high-strength wastewater containing toxic pollutants. The combination of biological processes and granular activated carbon has been found effective in treating such wastewater, achieving up to 80-90% removal of these pollutants (Goodwin, Carra, Campo, & Soares, 2018).

Wastewater Disinfection with Peracetic Acid

- Peracetic acid is recognized for its broad-spectrum antimicrobial activity, making it an attractive option for wastewater disinfection. Its advantages include ease of treatment, no requirement for quenching, and effectiveness even in the presence of heterogeneous organic matter. However, its high cost and the increase of organic content in the effluent are noted disadvantages (Kitis, 2004).

Chlorogenic Acid (CGA) in Pharmacological Research

- CGA, a dietary polyphenol, shows promise in various therapeutic roles like antioxidant, antibacterial, and cardioprotective activities. It is believed to modulate lipid and glucose metabolism, offering potential benefits in treating disorders such as cardiovascular disease and diabetes. Future research is encouraged to optimize its biological and pharmacological effects (Naveed et al., 2018).

Organic Acids in Industrial Cleaning

- In industrial cleaning processes, organic acids are employed for inhibiting metallic dissolution in acidic media. The presence of heteroatoms and π-electrons in these organic inhibitors plays a significant role in protecting metals and alloys from corrosion (Goyal et al., 2018).

Organic Acids in Acidizing Operations

- Organic acids like formic, acetic, citric, and lactic acids are used as alternatives to HCl in acidizing operations in the oil and gas industry. These acids offer advantages like reduced corrosion rates and better retardation performance. However, the solubility of reaction product salts poses a significant drawback. The use of organic acids in high-temperature operations and as iron sequestering agents is also highlighted (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-[2-(3-chlorophenyl)phenyl]acetic Acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects. Additionally, this compound interacts with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and energy homeostasis .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to modulate cell signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are essential for regulating inflammation and immune responses. Furthermore, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site. Additionally, this compound can activate PPARs, leading to transcriptional changes that affect lipid metabolism and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, it can cause toxicity, including gastrointestinal irritation and liver damage. These findings highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid. These metabolic pathways are facilitated by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. The metabolites of this compound are then excreted via the kidneys .

Transport and Distribution

Within cells, this compound is transported by various membrane transporters, including organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs). These transporters facilitate the compound’s distribution to different tissues, where it can exert its biochemical effects. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily found in the cytoplasm, where it interacts with enzymes and signaling molecules. Additionally, the compound can localize to the nucleus, affecting gene expression and transcriptional regulation. Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and activity .

Properties

IUPAC Name |

2-[2-(3-chlorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLHONAWHJKQHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362677 |

Source

|

| Record name | 2-[2-(3-chlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-84-2 |

Source

|

| Record name | 2-[2-(3-chlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

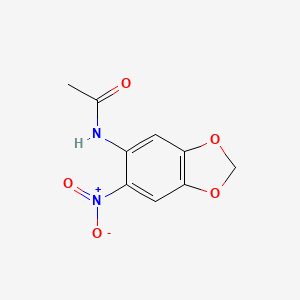

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

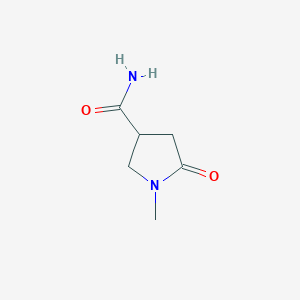

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)